NHC-Pd(II)-Mp catalyst
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Overview
Description
The N-heterocyclic carbene-palladium(II)-Mp catalyst is a type of organometallic compound that has gained significant attention in the field of catalysis. This compound is known for its stability, strong σ-donation, and tunable steric bulk, making it an effective catalyst in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction .
Preparation Methods
The synthesis of N-heterocyclic carbene-palladium(II)-Mp catalysts typically involves the reaction of benzimidazolium salts with palladium(II) chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like pyridine, resulting in the formation of the desired palladium(II) complex as a colored solid . Industrial production methods often involve similar synthetic routes but are optimized for larger scales, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
N-heterocyclic carbene-palladium(II)-Mp catalysts are primarily used in cross-coupling reactions, including the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions . These reactions typically involve the coupling of aryl halides with organoboron compounds, alkenes, or alkynes, respectively. Common reagents used in these reactions include aryl halides, organoboron compounds, and bases such as potassium carbonate or sodium hydroxide. The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
N-heterocyclic carbene-palladium(II)-Mp catalysts have a wide range of applications in scientific research. In chemistry, they are used to facilitate various cross-coupling reactions, enabling the efficient synthesis of complex organic molecules . In biology and medicine, these catalysts have been explored for their potential in drug development and synthesis of biologically active compounds . Additionally, they are used in the industrial production of fine chemicals and materials, where their stability and reusability offer significant advantages .
Mechanism of Action
The mechanism of action of N-heterocyclic carbene-palladium(II)-Mp catalysts involves the formation of a palladium(II) intermediate species that facilitates the coupling of aryl halides with organoboron compounds . The N-heterocyclic carbene ligand stabilizes the palladium center, enhancing its catalytic activity and selectivity. The catalytic cycle typically involves oxidative addition of the aryl halide to the palladium center, transmetalation with the organoboron compound, and reductive elimination to form the biaryl product .
Comparison with Similar Compounds
N-heterocyclic carbene-palladium(II)-Mp catalysts are often compared with other palladium-based catalysts, such as phosphine-palladium complexes and bis-N-heterocyclic carbene-palladium complexes . While phosphine-palladium complexes are effective catalysts, they are often air-sensitive and less stable compared to N-heterocyclic carbene-palladium(II)-Mp catalysts . Bis-N-heterocyclic carbene-palladium complexes, on the other hand, offer similar stability and catalytic activity but may require more complex synthetic routes . The unique combination of stability, strong σ-donation, and tunable steric bulk makes N-heterocyclic carbene-palladium(II)-Mp catalysts particularly attractive for a wide range of applications .
Properties
Molecular Formula |
C31H46Cl2N3OPd- |
---|---|
Molecular Weight |
654.0 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;morpholine |
InChI |
InChI=1S/C27H37N2.C4H9NO.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-3-6-4-2-5-1;;;/h9-21H,1-8H3;5H,1-4H2;2*1H;/q-1;;;;+2/p-2 |
InChI Key |
YNUHRZCWROFIHP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1COCCN1.Cl[Pd]Cl |
Origin of Product |
United States |
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